molecular formula C14H14O4 B12392886 Diallyl phthalate-d4

Diallyl phthalate-d4

Cat. No.: B12392886
M. Wt: 250.28 g/mol
InChI Key: QUDWYFHPNIMBFC-KDWZCNHSSA-N
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Description

Diallyl phthalate-d4, also known as phthalic acid diallyl ester-d4, is a deuterium-labeled compound. It is a derivative of diallyl phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .

Preparation Methods

The synthesis of diallyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete esterification .

Industrial production methods for this compound are similar to those used for diallyl phthalate, with the primary difference being the use of deuterated starting materials. The process involves the use of high-pressure reactors and continuous distillation to achieve high purity and yield .

Chemical Reactions Analysis

Diallyl phthalate-d4 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields phthalic acid, while reduction with lithium aluminum hydride produces diallyl alcohol .

Comparison with Similar Compounds

Diallyl phthalate-d4 is unique compared to other phthalates due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and effects on biological systems .

Properties

Molecular Formula

C14H14O4

Molecular Weight

250.28 g/mol

IUPAC Name

bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D

InChI Key

QUDWYFHPNIMBFC-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC=C)C(=O)OCC=C)[2H])[2H]

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

Origin of Product

United States

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